Enantiomeric Specificity: Defined (R)-Configuration is Essential for D-Peptide Synthesis, Contrasting with the (S)-Enantiomer
The target compound possesses a defined (2R) stereocenter, which is structurally characterized by its InChIKey (TZNBTMCEMLXYEM-CYBMUJFWSA-N) and specific optical rotation (exact value to be determined experimentally per batch) . This is in direct contrast to its (S)-enantiomer, Boc-L-Pyr-OBzl (CAS 113400-36-5), which has a distinct InChIKey (TZNBTMCEMLXYEM-ZDUSSCGKSA-N) . In solid-phase peptide synthesis, the incorporation of D-amino acids like D-pyroglutamic acid is critical for designing peptides with enhanced metabolic stability or unique secondary structures. Using the (S)-enantiomer would lead to the synthesis of the incorrect epimer, which could be biologically inactive or even antagonistic . This stereochemical distinction is not a matter of performance but of identity; the two compounds are not substitutes.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | 2R (InChIKey: TZNBTMCEMLXYEM-CYBMUJFWSA-N) |
| Comparator Or Baseline | 2S (Boc-L-Pyr-OBzl, CAS 113400-36-5, InChIKey: TZNBTMCEMLXYEM-ZDUSSCGKSA-N) |
| Quantified Difference | Opposite stereochemical configuration; different physical properties (e.g., Boc-L-Pyr-OBzl has a reported melting point of 69-70 °C ) |
| Conditions | Solid-state properties; Synthetic applications |
Why This Matters
For applications requiring the D-enantiomer, selection of the (S)-enantiomer would result in a different compound with distinct and potentially counterproductive biological or physicochemical properties, making it an invalid substitute.
